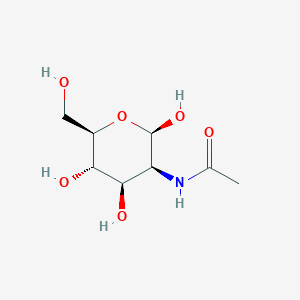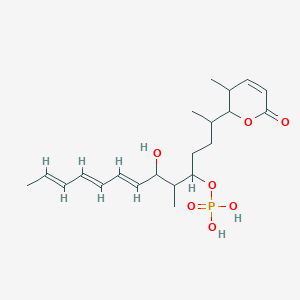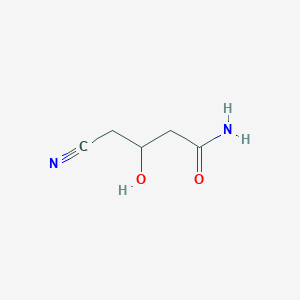
N-乙酰甘露胺
描述
N-乙酰甘露糖胺是一种六碳糖胺单糖,是一种天然存在的化合物,在唾液酸的生物合成中起着至关重要的作用。它是一种中性和稳定的化合物,通常以其一水合物形式存在。
合成路线和反应条件:
醛缩酶处理唾液酸: 此方法涉及使用醛缩酶对唾液酸进行酶处理,从而产生N-乙酰甘露糖胺和丙酮酸.
碱催化N-乙酰葡萄糖胺的差向异构化: 此化学方法使用碱来催化N-乙酰葡萄糖胺差向异构化为N-乙酰甘露糖胺.
铑(II)催化的葡糖醛3-氨基甲酸酯的氧化环化: 此先进的合成路线涉及使用铑(II)作为催化剂来环化葡糖醛3-氨基甲酸酯,从而形成N-乙酰甘露糖胺.
工业生产方法: N-乙酰甘露糖胺由新西兰制药有限公司等公司以工业规模生产。 商业流程通常涉及将N-乙酰葡萄糖胺转化为N-乙酰甘露糖胺 .
反应类型:
常用试剂和条件:
氧化剂: 常用的氧化剂包括高锰酸钾和过氧化氢.
还原剂: 硼氢化钠和氢化铝锂是通常用于涉及N-乙酰甘露糖胺的反应的还原剂.
催化剂: 铑(II)和其他过渡金属催化剂通常用于合成路线.
主要产品:
N-乙酰甘露糖胺-6-磷酸: N-乙酰甘露糖胺磷酸化过程中形成的关键产物.
各种类似物: 根据取代反应,可以合成各种N-乙酰甘露糖胺类似物.
科学研究应用
N-乙酰甘露糖胺在科学研究中具有广泛的应用:
作用机制
N-乙酰甘露糖胺主要通过其在唾液酸生物合成中的作用发挥其作用。它被N-乙酰甘露糖胺激酶酶转化为N-乙酰甘露糖胺-6-磷酸。 这种化合物随后被进一步加工以产生N-乙酰神经氨酸,这对于糖蛋白和糖脂的唾液酸化至关重要 . 唾液酸化过程对于各种细胞功能至关重要,包括细胞信号传导、粘附和免疫反应 .
类似化合物:
N-乙酰葡萄糖胺: N-乙酰甘露糖胺生物合成中的前体.
N-乙酰神经氨酸: 唾液酸生物合成途径中的最终产物.
N-乙酰半乳糖胺: 另一种六碳糖胺,在糖基化过程中起作用.
N-乙酰甘露糖胺的独特性: N-乙酰甘露糖胺的独特性在于它作为唾液酸生物合成中第一个承诺的前体的特定作用。 这使其成为研究糖基化及其在医药和生物技术应用中的关键化合物 .
生化分析
Biochemical Properties
N-acetylmannosamine participates in various biochemical reactions. It is converted into ManNAc-6-phosphate by the enzyme ManNAc kinase . This process is part of the sialic acid biosynthesis pathway, which occurs in the cytoplasm . The main substrate for this pathway is UDP-GlcNAc, derived from glucose . The rate-limiting step of the pathway involves the conversion of UDP-GlcNAc into N-acetylmannosamine by the enzyme UDP-GlcNAc 2-epimerase .
Cellular Effects
N-acetylmannosamine has significant effects on various types of cells and cellular processes. For instance, in GNE myopathy, a genetic muscle disease caused by deficiency of the rate-limiting enzyme in N-acetylneuraminic acid biosynthesis, N-acetylmannosamine has shown long-term safety, biochemical efficacy, and preliminary evidence of clinical efficacy .
Molecular Mechanism
N-acetylmannosamine exerts its effects at the molecular level through several mechanisms. It is involved in the biosynthesis of sialic acid, a process that begins in the cytoplasm . The enzyme UDP-GlcNAc 2-epimerase, encoded by the GNE gene, converts UDP-GlcNAc into N-acetylmannosamine . This process is regulated by CMP-sialic acid, which acts as a feedback inhibitor of the UDP-GlcNAc 2-epimerase enzyme .
Temporal Effects in Laboratory Settings
The effects of N-acetylmannosamine can change over time in laboratory settings. For example, in a study involving patients with GNE myopathy, increased plasma Neu5Ac and sarcolemmal sialylation were observed at day 90 compared to baseline .
Metabolic Pathways
N-acetylmannosamine is involved in the sialic acid biosynthesis pathway . In this pathway, UDP-GlcNAc is converted into N-acetylmannosamine by the enzyme UDP-GlcNAc 2-epimerase . N-acetylmannosamine is then phosphorylated by ManNAc kinase .
相似化合物的比较
N-acetylglucosamine: A precursor in the biosynthesis of N-acetylmannosamine.
N-acetylneuraminic acid: The final product in the sialic acid biosynthesis pathway.
N-acetylgalactosamine: Another hexosamine that plays a role in glycosylation processes.
Uniqueness of N-acetylmannosamine: N-acetylmannosamine is unique due to its specific role as the first committed precursor in the biosynthesis of sialic acids. This makes it a critical compound in the study of glycosylation and its applications in medicine and biotechnology .
属性
IUPAC Name |
N-[(2R,3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5+,6-,7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRNDRQMDRJTHS-OZRXBMAMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1[C@H]([C@@H]([C@H](O[C@H]1O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20884420 | |
| Record name | .beta.-D-Mannopyranose, 2-(acetylamino)-2-deoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20884420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | N-Acetylmannosamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001129 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
7772-94-3 | |
| Record name | 2-(Acetylamino)-2-deoxy-β-D-mannopyranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7772-94-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | .beta.-D-Mannopyranose, 2-(acetylamino)-2-deoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20884420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .BETA.-D-N-ACETYLMANNOSAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88J1ZMR63L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N-Acetylmannosamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001129 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of N-acetylmannosamine in the cell?
A1: N-acetylmannosamine's primary target is the enzyme N-acetylmannosamine kinase (NanK or MNK). [, , , , ] This enzyme catalyzes the phosphorylation of ManNAc to N-acetylmannosamine-6-phosphate (ManNAc-6P), a crucial step in sialic acid biosynthesis. [, , ]
Q2: What are the downstream effects of N-acetylmannosamine administration on cellular processes?
A2: ManNAc administration can influence cellular sialylation patterns, impacting various processes. For instance, it can:
- Restore sialic acid levels: In cells with impaired sialic acid synthesis, like those deficient in the enzyme UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE), ManNAc supplementation can restore both free and membrane-bound sialic acid levels. []
- Modulate cell differentiation: Research suggests that ManNAc, along with other sialic acid precursors and the GNE enzyme, might play a role in regulating cellular processes such as proliferation and differentiation, particularly in neuronal cells. []
- Impact therapeutic glycoprotein production: In biopharmaceutical production, supplementing insect cells with ManNAc alongside the expression of mammalian sialylation enzymes enables the production of sialylated glycoproteins, improving their efficacy. []
Q3: Is there any spectroscopic data available for N-acetylmannosamine?
A4: While the provided research focuses on the biological activity and metabolic pathways of N-acetylmannosamine, it does not delve into detailed spectroscopic characterization. Techniques like NMR and mass spectrometry are commonly employed for structural analysis of this compound. [, , ]
Q4: What is the role of N-acetylmannosamine in bacterial sialic acid metabolism?
A6: Some bacteria utilize sialic acids as a carbon and nitrogen source. [, , , , ] In these bacteria, ManNAc is an intermediate in the sialic acid catabolic pathway. [, , , ] The enzyme NanK phosphorylates ManNAc to ManNAc-6P, which is then further metabolized to ultimately yield energy. [, ]
Q5: What is the significance of N-acetylmannosamine in understanding bacterial pathogenesis?
A7: The ability of certain bacteria to scavenge and catabolize sialic acids, with ManNAc as a key intermediate, provides a competitive advantage in colonizing sialic acid-rich environments like the human body. [, , , ] This makes enzymes in this pathway, like NanK and NanE, potential targets for novel antimicrobial agents. [, ]
Q6: Have computational methods been used to study N-acetylmannosamine and related enzymes?
A8: Yes, computational techniques, particularly molecular dynamics simulations, have been employed to study the impact of mutations on the structure, stability, and function of the N-acetylmannosamine kinase (MNK) domain of GNE. [] These simulations provide insights into the molecular mechanisms of MNK dysfunction associated with diseases like GNE myopathy. []
Q7: How do structural modifications of N-acetylmannosamine influence its interaction with N-acetylmannosamine kinase?
A9: Research indicates that modifications at the C-3 and C-6 positions of ManNAc significantly affect its interaction with MNK. [, ] For instance:
- C-3 Modifications: 2-Acetylamino-2-deoxy-3-O-methyl-D-mannose, a C-3 modified ManNAc analog, acts as a potent inhibitor of MNK, reducing cellular sialic acid expression. []
- C-6 Modifications: Synthetic C-6 analogs of ManNAc have also been explored as potential inhibitors of the bifunctional GNE/MNK enzyme. []
Q8: What are the implications of these structural modifications for therapeutic development?
A10: Understanding the structure-activity relationship of ManNAc analogs is crucial for developing novel therapeutics. [, ] These modified ManNAc molecules could serve as inhibitors of sialic acid biosynthesis, potentially targeting diseases associated with abnormal sialylation, such as cancer or immune disorders. []
Q9: Have specific formulations been developed to enhance the stability or bioavailability of N-acetylmannosamine?
A9: The provided research papers primarily focus on the biochemical and cellular aspects of N-acetylmannosamine and do not discuss SHE (Safety, Health, and Environment) regulations related to its production or use.
Q10: What evidence supports the therapeutic potential of N-acetylmannosamine in addressing sialic acid deficiencies?
A13: Preclinical studies using the DMRV/hIBM mouse model, which mimics the human sialic acid-deficient myopathy, demonstrate the therapeutic potential of ManNAc and its derivatives. [] Oral administration of ManNAc, N-acetylneuraminic acid, and sialyllactose successfully prevented the myopathic phenotype in these mice, highlighting the crucial role of sialic acid and its precursors in this disease. []
Q11: Has N-acetylmannosamine been tested in clinical trials for any specific diseases?
A11: The provided research primarily focuses on the metabolic pathways and enzymatic interactions of N-acetylmannosamine, and it does not discuss resistance mechanisms or cross-resistance related to its use.
A11: The provided research papers do not delve into the specific aspects mentioned in questions 13-26. The focus remains on understanding the biological roles, metabolic pathways, and enzymatic interactions of N-acetylmannosamine and its implications for disease models and potential therapeutic development.
Q12: What are some of the key historical milestones in the research of N-acetylmannosamine?
A12: While the provided papers don't offer a detailed historical account, some milestones are evident:
- Identification of ManNAc as a sialic acid precursor: Early research established ManNAc as a crucial precursor in the sialic acid biosynthetic pathway. [, , ]
- Discovery of the bifunctional GNE enzyme: The identification of the bifunctional enzyme UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE) as a key regulator of sialic acid biosynthesis was a significant development. [, , , ]
- Understanding GNE mutations in disease: The discovery of GNE mutations causing hereditary inclusion body myopathy (HIBM) and sialuria underscored the importance of ManNAc and sialic acid homeostasis in human health. [, , ]
- Development of ManNAc analogs as potential therapeutics: Recent research has focused on synthesizing and evaluating ManNAc analogs as potential inhibitors of sialic acid biosynthesis, opening avenues for novel therapeutic interventions. [, ]
Q13: What are examples of cross-disciplinary applications and synergies in N-acetylmannosamine research?
A13: ManNAc research exemplifies cross-disciplinary collaborations, combining expertise from various fields:
- Biochemistry and Molecular Biology: Unraveling the enzymatic pathways of sialic acid biosynthesis, including the role of ManNAc and its interacting enzymes, is fundamental to this field. [, , , , , , ]
- Cell Biology: Understanding how ManNAc influences cellular processes like sialylation, differentiation, and signaling requires cell-based assays and imaging techniques. [, , , ]
- Genetics: Identifying GNE mutations causing diseases like HIBM and studying their impact on ManNAc metabolism and sialic acid production requires genetic analysis and gene editing techniques. [, , ]
- Pharmacology: Developing and evaluating ManNAc analogs as potential drugs for diseases involving abnormal sialylation necessitates expertise in drug design, synthesis, and preclinical/clinical testing. [, , ]
- Biotechnology: Utilizing ManNAc to enhance the production of therapeutic glycoproteins in mammalian and insect cell lines showcases its application in biopharmaceutical engineering. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2,4-bis[(4-hydroxyphenyl)methyl]-5-methoxy-3-[(E)-2-phenylethenyl]phenol](/img/structure/B116345.png)



![1-Propanol, 3-[(7-chloro-4-quinolinyl)amino]-](/img/structure/B116352.png)

![3-chlorobenzo[d]isoxazol-7-ol](/img/structure/B116358.png)


